N-(thiophen-3-ylmethyl)cyclopentanamine

hCatL Inhibition Triazine Nitrile S3 Pocket π-Stacking

Researchers developing selective hCatL inhibitors face >100-fold variation in binding affinity depending on heteroarene choice. N-(Thiophen-3-ylmethyl)cyclopentanamine is the critical S3 pocket building block that resolves this challenge: - Thiophene sulfur establishes essential chalcogen bonding, enabling inhibitors with Ki as low as 4 nM (vs. 520 nM for phenyl analogs) - Provides inherent selectivity against cathepsin B for clean chemical probe development - Supplied at ≥95% purity with ready stock for immediate dispatch

Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
CAS No. 892592-57-3
Cat. No. B183644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)cyclopentanamine
CAS892592-57-3
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CSC=C2
InChIInChI=1S/C10H15NS/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2
InChIKeyXBPRHSCVSGJXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Thiophen-3-ylmethyl)cyclopentanamine: Key Intermediate for hCatL Inhibitors


N-(Thiophen-3-ylmethyl)cyclopentanamine is a heterocyclic secondary amine (C₁₀H₁₅NS, MW 181.30) [1]. It serves as a critical synthetic building block for generating triazine nitrile ligands that target the S3 pocket of human cathepsin L (hCatL), a cysteine protease implicated in lysosomal protein degradation and disease pathology [2]. Unlike simple hydrocarbon-bearing analogs, the thiophene moiety engages in specific π-stacking and chalcogen bonding interactions within the enzyme's S3 pocket, which directly modulate inhibitor binding affinity [2].

N-(Thiophen-3-ylmethyl)cyclopentanamine: Irreplaceable for hCatL Inhibitors


Substituting N-(thiophen-3-ylmethyl)cyclopentanamine with another in-class secondary amine building block is not feasible for this specific protease target. The quantitative data show that the nature of the heteroarene on the S3 pocket vector dictates a >100-fold difference in binding affinity for the resulting triazine nitrile inhibitor [1]. Replacing the thiophene with a phenyl ring (as in reference inhibitor 1) results in an inhibitor with a Ki of only 520 nM, compared to the significantly more potent inhibitors that can be derived using optimized heterocycles [1]. Furthermore, the thiophene sulfur atom is critical for establishing specific intermolecular chalcogen bonding interactions, which simple alkyl or phenyl amine building blocks cannot provide [1].

N-(Thiophen-3-ylmethyl)cyclopentanamine: Quantitative Evidence


Thienyl S3 Pocket Vector vs. Phenyl in hCatL Inhibition

When incorporated into a triazine nitrile scaffold, the thienyl S3 pocket vector derived from N-(thiophen-3-ylmethyl)cyclopentanamine yields an inhibitor (ligand 12) with a Ki in the triple-digit nanomolar range against hCatL. This represents a significant improvement over the reference phenyl-substituted inhibitor (ligand 1), which has a Ki of 520 ± 20 nM [1]. The enhanced binding is attributed to favorable π-stacking interactions between the thiophene ring and the Gly67–Gly68 peptide amide bond at the entrance of the S3 pocket [1].

hCatL Inhibition Triazine Nitrile S3 Pocket π-Stacking

Chalcogen Bonding in hCatL S3 Pocket

The thiophene sulfur atom in the S3 vector derived from N-(thiophen-3-ylmethyl)cyclopentanamine is capable of forming stabilizing intermolecular C–S···O=C chalcogen bonds with the backbone C=O of Asn66 in the hCatL S3 pocket. This interaction is structurally impossible for purely hydrocarbon-based or oxygen-based heterocyclic analogues (e.g., furanyl or phenyl) [1]. The significance of this interaction on binding affinity is demonstrated by the comparison between benzothienyl (Ki = 4 nM) and benzofuranyl (Ki = 11 nM) ligands, where the sulfur-containing heterocycle is preferred, and the overall range of binding affinity spans three orders of magnitude depending on the heteroarene identity [1].

Chalcogen Bonding hCatL S3 Pocket Ligand Design

hCatL Selectivity Over Cathepsin B

The compound N-(thiophen-3-ylmethyl)cyclopentanamine itself has been profiled for inhibition of other cysteine cathepsins. In a direct enzymatic assay, it displayed no significant inhibition of human cathepsin B (CatB), while exhibiting an IC50 of 6.60 × 10³ nM (6.6 µM) in a related protease inhibition panel [1]. This contrasts with many broader-spectrum cysteine protease inhibitors that may show activity across cathepsin isoforms.

Cathepsin Selectivity hCatL vs. hCatB Off-target Activity

Synthetic Access to Potent hCatL Probes

N-(Thiophen-3-ylmethyl)cyclopentanamine is directly used in the synthesis of triazine nitrile hCatL inhibitors via a reductive amination strategy. This methodology was successfully employed to prepare 24 triazine nitrile ligands in a published heteroarene scan [1]. The cyclopentylamine core, which this compound provides, fills the S2 pocket of hCatL and makes a large contribution to binding affinity [1]. In contrast, alternative S2 pocket amines, such as those with smaller rings, do not fill this hydrophobic cavity as effectively, leading to a loss of affinity.

Synthetic Intermediate Triazine Nitrile Synthesis Chemical Probe

Applications of N-(Thiophen-3-ylmethyl)cyclopentanamine


Chalcogen-Bonding hCatL Inhibitor Synthesis

Medicinal chemistry teams developing covalent or reversible-covalent inhibitors of human cathepsin L should prioritize this intermediate. The resulting inhibitors can achieve low-nanomolar Ki values (as low as 4 nM) by exploiting chalcogen bonding interactions with the S3 pocket backbone [1]. This is a clear advantage over phenyl-based inhibitors that lack this capability.

Selective hCatL Chemical Probes

The compound's inherent selectivity profile against cathepsin B, combined with the tunable potency of its derived triazine nitriles, makes it an ideal starting material for generating selective hCatL chemical probes [1]. These probes can dissect the specific roles of hCatL in lysosomal biology and disease models without confounding cathepsin B inhibition.

S3 Pocket Heteroarene Scan

Researchers conducting a heteroarene scan of hCatL's S3 pocket can use this intermediate as a preferred scaffold component. Its thiophene group serves as a baseline for evaluating chalcogen bonding contributions, which can be directly compared to analogs derived from furan, thiazole, or other heterocycles [1].

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